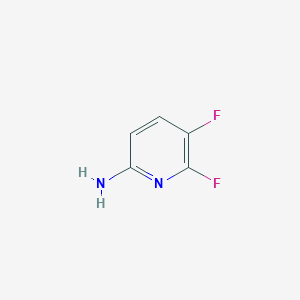

5,6-Difluoropyridin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyridines, including 5,6-Difluoropyridin-2-amine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of 5,6-Difluoropyridin-2-amine is C5H4F2N2 . The average mass is 130.096 Da and the monoisotopic mass is 130.034256 Da .Wissenschaftliche Forschungsanwendungen

Synthetic Technology Improvement : 5,6-Difluoropyridin-2-amine, related to compounds like 3,5-dichloro-2,6-difluoropyridin-4-amine, shows potential in synthetic technology. An improved process involving anhydrous fluorination and room temperature ammoniation has been developed, enhancing yield and reducing the need for high-temperature, high-pressure apparatus. This technology simplifies operations and lowers costs, making it highly applicable in various fields (Li Sheng-song, 2010).

Chemical Interaction Studies : Studies on the interaction of related compounds, such as 5,6,7,8-tetrafluoroquinoline, with sodium or potassium amide in liquid ammonia, can shed light on the behavior of 5,6-Difluoropyridin-2-amine. These interactions result in the formation of various aminated products, providing insights into potential applications in chemical synthesis and drug discovery (L. Gurskaya et al., 2012).

Nucleophilic Fluorination : Research on the reaction of pyridine with xenon difluoride, leading to various fluoropyridines, can inform the manipulation and applications of 5,6-Difluoropyridin-2-amine. Understanding these reactions is crucial for the development of new compounds with specific properties (S. P. Anand & Robert Filler, 1976).

Cascade Reaction Studies : Investigations into cascade reactions involving primary amine and propargylic alcohol in the presence of Lewis acid can provide insights into the formation of complex structures like 1,2-dihydropyridines. This knowledge could be applied to the development of new chemical processes involving 5,6-Difluoropyridin-2-amine (Guangwei Yin et al., 2013).

Radiofluorination for PET Imaging : The compound 5,6-Difluoropyridin-2-amine is structurally related to [18 F]MK-6240, used in positron emission tomography (PET) imaging for detecting neurofibrillary tangles in human brains. This application in medical imaging highlights the potential of related compounds in diagnostic technologies (T. Collier et al., 2017).

Safety and Hazards

While specific safety and hazard information for 5,6-Difluoropyridin-2-amine is not available, similar compounds like 5-chloro-3,6-difluoropyridin-2-amine have associated hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

5,6-difluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVJOUJYYDNANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoropyridin-2-amine | |

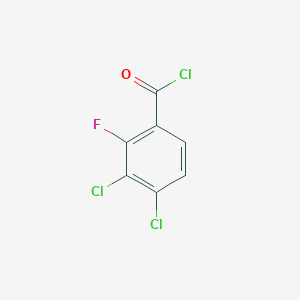

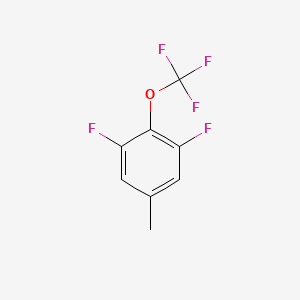

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)